molecular formula C6H5N3O4 B1433208 6-(Nitroamino)-3-pyridinecarboxylic acid CAS No. 439681-56-8

6-(Nitroamino)-3-pyridinecarboxylic acid

Cat. No.: B1433208
CAS No.: 439681-56-8
M. Wt: 183.12 g/mol
InChI Key: OFWPHLJCNRCENK-UHFFFAOYSA-N
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Description

“6-(Nitroamino)-3-pyridinecarboxylic acid” likely contains a pyridine ring, which is a six-membered ring with five carbon atoms and one nitrogen atom. The “6-(Nitroamino)” part suggests a nitro group (-NO2) attached to an amino group (-NH2), and the “3-pyridinecarboxylic acid” part suggests a carboxylic acid group (-COOH) attached to the third position of the pyridine ring .


Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the pyridine ring, followed by the introduction of the nitroamino and carboxylic acid groups. The exact methods would depend on the starting materials and the specific conditions required .


Molecular Structure Analysis

The molecular structure would be determined by the arrangement of these groups around the pyridine ring. The presence of the nitroamino and carboxylic acid groups could potentially lead to interesting chemical properties, such as the ability to form hydrogen bonds .


Chemical Reactions Analysis

The nitro group is often involved in reactions that involve the transfer of a nitro group to another molecule. The amino group can act as a base, accepting a proton to form a positively charged ammonium ion .


Physical And Chemical Properties Analysis

The physical and chemical properties of the compound would be influenced by its molecular structure. For example, the presence of the nitroamino and carboxylic acid groups could affect its solubility, acidity, and reactivity .

Mechanism of Action

The mechanism of action would depend on the specific application of the compound. For example, if used as a drug, it might interact with biological molecules in a specific way to exert its effect .

Future Directions

The future research directions would likely involve further studies on the synthesis, properties, and potential applications of the compound. This could include exploring its use in various fields such as medicine, materials science, or chemical synthesis .

Properties

IUPAC Name

6-nitramidopyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O4/c10-6(11)4-1-2-5(7-3-4)8-9(12)13/h1-3H,(H,7,8)(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFWPHLJCNRCENK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC=C1C(=O)O)N[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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